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molecular formula C6H9NO3 B8749003 1-(Hydroxymethyl)piperidine-2,6-dione CAS No. 55943-71-0

1-(Hydroxymethyl)piperidine-2,6-dione

Cat. No. B8749003
M. Wt: 143.14 g/mol
InChI Key: QMKGDTFTYVGRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04629683

Procedure details

Glutarimide (27 g) and a 35% formaldehyde solution (20 ml) were added to water (40 ml), and heated at about 100° C. for 1 hour over an oil bath. The water was completely distilled away from the reaction mixture using a rotary evaporator. Thus, a crude product of N-methylolglutarimide was obtained. This product was added to 200 ml of benzene without purification, and the resulting solution was heated together with phosphorus tribromide (7.5 ml) under reflux for 1 hour. Thereto, water was added and thereby the benzene layer was separated. The crude product obtained by distilling the benzene away from the benzene layer was recrystallized from an ethyl acetate/n-hexane mixture to yield about 25 g of the desired compound. Melting Point: 165° C.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:6][C:5](=[O:7])[CH2:4][CH2:3][CH2:2]1.[CH2:9]=[O:10]>O>[CH2:9]([N:6]1[C:5](=[O:7])[CH2:4][CH2:3][CH2:2][C:1]1=[O:8])[OH:10]

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C1(CCCC(N1)=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C=O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The water was completely distilled away from the reaction mixture
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(O)N1C(CCCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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